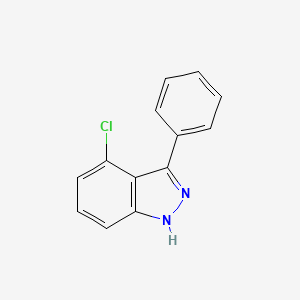

4-Chloro-3-phenyl-1H-indazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-3-phenyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c14-10-7-4-8-11-12(10)13(16-15-11)9-5-2-1-3-6-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPBCDZBRDFBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3=C2C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743398 | |

| Record name | 4-Chloro-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13097-02-4 | |

| Record name | 4-Chloro-3-phenyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13097-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazole,4-chloro-3-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-3-phenyl-1H-indazole: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-phenyl-1H-indazole is a heterocyclic aromatic organic compound belonging to the indazole class. The indazole scaffold is a prominent feature in many biologically active molecules and approved pharmaceuticals, making its derivatives, such as this compound, subjects of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of this compound, with a focus on its relevance to researchers in the field.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized below. While some data is derived from predictions and closely related analogs, it provides a valuable reference for experimental work.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₉ClN₂ | [1] |

| Molecular Weight | 228.68 g/mol | [1] |

| CAS Number | 13097-02-4 | N/A |

| Melting Point | Estimated: 109-112 °C (based on 5-Chloro-3-phenyl-1H-indazole) | [2] |

| Boiling Point | Data not available | |

| Solubility | Data not available (likely soluble in organic solvents like DMSO, DMF, and alcohols) | |

| Appearance | Likely a solid at room temperature | |

| XlogP (predicted) | 3.8 | [1] |

The structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. A chloro group is substituted at the 4-position of the indazole ring, and a phenyl group is attached at the 3-position.

Chemical Structure:

Experimental Protocols

General Procedure for the Synthesis of 3-Substituted 1H-Indazoles:

This protocol can be adapted for the synthesis of this compound. The starting materials would likely be a substituted o-chlorobenzaldehyde and phenylhydrazine to form the corresponding hydrazone, which can then undergo cyclization.

Materials:

-

Substituted o-chlorobenzaldehyde

-

Phenylhydrazine

-

Appropriate solvent (e.g., methanol, ethanol)

-

Acid catalyst (e.g., glacial acetic acid)

-

Base (e.g., sodium acetate)

-

Copper(I) iodide (CuI)

-

Potassium hydroxide (KOH)

-

1,10-Phenanthroline

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Step 1: Synthesis of the Arylhydrazone Intermediate

-

Dissolve the substituted o-chlorobenzaldehyde (1 equivalent) and phenylhydrazine (1 equivalent) in methanol.

-

Add a catalytic amount of glacial acetic acid and sodium acetate.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Isolate the precipitated arylhydrazone by filtration and wash with cold water.

-

Dry the product.

Step 2: Copper-Catalyzed Intramolecular N-Arylation

-

To a dried Schlenk tube under a nitrogen atmosphere, add the arylhydrazone (1 equivalent), CuI (e.g., 20 mol%), KOH (e.g., 200 mol%), and 1,10-phenanthroline (e.g., 22 mol%).

-

Add anhydrous DMF as the solvent.

-

Heat the reaction mixture at an elevated temperature (e.g., 120 °C) for a specified time (e.g., 12-48 hours), monitoring the reaction progress by TLC.

-

After cooling to room temperature, add ethyl acetate and pass the mixture through a short silica gel column.

-

Wash the eluate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound.[3]

Note: This is a generalized protocol and optimization of reaction conditions (catalyst, base, ligand, solvent, temperature, and reaction time) would be necessary to achieve a good yield of this compound.

Biological Activity and Signaling Pathways

Indazole derivatives are recognized for their broad range of pharmacological activities, including their role as kinase inhibitors in cancer therapy.[4][5]

Multi-Kinase Inhibition

Several indazole-containing compounds have been identified as potent multi-kinase inhibitors. Specifically, derivatives of N-(4-(1-(4-chloro-1H-indazolyl))phenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)urea have been shown to target receptor tyrosine kinases such as c-Kit, platelet-derived growth factor receptor beta (PDGFRβ), and Fms-like tyrosine kinase 3 (FLT3).[4] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Their aberrant activation is a hallmark of many cancers.

The inhibitory action of these indazole derivatives on these kinases can disrupt downstream signaling cascades, ultimately leading to the inhibition of tumor growth and angiogenesis.

Figure 1: Conceptual signaling pathway illustrating the inhibitory effect of a this compound derivative on key receptor tyrosine kinases (c-Kit, PDGFRβ, FLT3) and the subsequent impact on downstream cellular processes like proliferation, survival, and angiogenesis.

Potential Anticancer Mechanisms

Beyond direct kinase inhibition, indazole derivatives have been implicated in other anticancer mechanisms, including the induction of apoptosis and cell cycle arrest.[6] The inhibition of kinases like Polo-like kinase 4 (PLK4) by indazole-based compounds can lead to polyploidy and apoptotic cell death in cancer cells.[7]

The following workflow outlines the general steps involved in evaluating the anticancer potential of a compound like this compound.

Figure 2: A generalized experimental workflow for the evaluation of the anticancer properties of a novel indazole derivative, from synthesis to lead compound identification.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its structural features suggest the potential for potent and selective kinase inhibition. The information provided in this technical guide serves as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the biological activity of this and related indazole derivatives. Further experimental investigation is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its therapeutic potential in various disease models.

References

- 1. PubChemLite - this compound (C13H9ClN2) [pubchemlite.lcsb.uni.lu]

- 2. rsc.org [rsc.org]

- 3. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-3-phenyl-1H-indazole mechanism of action in cancer cells

An In-depth Technical Guide on the Mechanism of Action of Indazole Derivatives in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole-containing derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, particularly in oncology.[1] Several indazole-based drugs, such as axitinib, pazopanib, and entrectinib, have been approved for cancer treatment, validating the therapeutic potential of this scaffold.[2][3] These compounds exert their anticancer effects through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of anticancer indazole derivatives, with a focus on data presentation, experimental protocols, and signaling pathway visualization.

Induction of Apoptosis

A primary mechanism by which indazole derivatives exhibit anticancer activity is through the induction of programmed cell death, or apoptosis.

Modulation of Bcl-2 Family Proteins and Caspase Activation

Several studies have demonstrated that indazole derivatives can trigger the intrinsic apoptotic pathway. For instance, compound 2f , a synthesized indazole derivative, was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells. This was associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, release of cytochrome c, and subsequent activation of executioner caspases like cleaved caspase-3.[4] Similarly, compound 6o was found to induce apoptosis in K562 chronic myeloid leukemia cells by potentially inhibiting Bcl-2 family members.[5][6]

Generation of Reactive Oxygen Species (ROS)

The induction of apoptosis by some indazole derivatives is also linked to the generation of reactive oxygen species (ROS). Compound 2f was observed to increase the levels of ROS in 4T1 cells, which can lead to oxidative stress and trigger mitochondrial-mediated apoptosis.[4][7]

Quantitative Data: IC50 Values of Apoptosis-Inducing Indazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2f | A549 (Lung) | 0.23 | [4] |

| 4T1 (Breast) | Not specified | [4] | |

| HepG2 (Liver) | Not specified | [4] | |

| MCF-7 (Breast) | 1.15 | [2] | |

| HCT116 (Colon) | Not specified | [4] | |

| 6o | K562 (Leukemia) | 5.15 | [5][6] |

| A549 (Lung) | Not specified | [3] | |

| PC-3 (Prostate) | Not specified | [3] | |

| Hep-G2 (Liver) | Not specified | [3] | |

| Compound 7 | FaDu (Hypopharyngeal) | Not specified | [8] |

| YD-15 (Oral Tongue) | Not specified | [8] | |

| MCF7 (Breast) | Not specified | [8] |

Signaling Pathway: Intrinsic Apoptosis Induction by Indazole Derivatives

Caption: Intrinsic apoptosis pathway induced by indazole derivatives.

Cell Cycle Arrest

Another significant mechanism of action for indazole derivatives is the disruption of the normal cell cycle progression in cancer cells, leading to cell cycle arrest at specific checkpoints.

G0/G1 Phase Arrest

The compound YC-1, a 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole, has been shown to induce G1 phase arrest in HA22T and Hep3B human hepatocellular carcinoma cells.[9] This arrest prevents the cells from entering the S phase, thereby inhibiting DNA replication and proliferation. The G1 arrest induced by YC-1 is associated with the upregulation of the cyclin-dependent kinase inhibitor p21(CIP1/WAP1).[9]

Inhibition of Key Cell Cycle Regulators

While specific data on 4-Chloro-3-phenyl-1H-indazole is unavailable, other heterocyclic compounds have been shown to arrest the cell cycle by targeting key regulators. For example, some benzimidazole derivatives arrest the cell cycle in the G1, S, or G2/M phases by inhibiting EGFR kinase.[10] Given the structural similarities and the broad kinase inhibitory profile of many indazole derivatives, it is plausible that they could also affect cell cycle progression through similar mechanisms.

Experimental Workflow: Cell Cycle Analysis by Flow Cytometry

Caption: Workflow for cell cycle analysis using flow cytometry.

Inhibition of Kinase Signaling and Other Mechanisms

Many indazole derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation.

Multi-Kinase Inhibition

Compound 97 , an N-(4-(1-(4-chloroindazole))phenyl)-N'-(4-chloro-3-trifluoromethylphenyl) urea, has been identified as a multi-kinase inhibitor targeting c-Kit, PDGFRβ, and FLT3.[1] The inhibition of these kinases can disrupt downstream signaling pathways involved in cell growth, proliferation, and angiogenesis.

Inhibition of the PD-1/PD-L1 Interaction

Recent research has explored the role of indazole derivatives in cancer immunotherapy. Compound Z13 , a 4-phenyl-1H-indazole derivative, was found to inhibit the interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1).[11] This inhibition can restore the anti-tumor immune response by preventing T-cell exhaustion.[11]

Disruption of Cell Migration and Invasion

Compound 2f has also been shown to disrupt the migration and invasion of 4T1 breast cancer cells. This effect was associated with a reduction in matrix metalloproteinase-9 (MMP9) and an increase in the tissue inhibitor of matrix metalloproteinase 2 (TIMP2).[4]

Quantitative Data: Kinase and Protein Interaction Inhibition

| Compound | Target | Assay | IC50 / KD | Reference |

| 97 | c-Kit | Kinase Assay | 68.5 ± 9.5 nM (Kd) | [1] |

| PDGFRβ | Kinase Assay | 140 ± 0 nM (Kd) | [1] | |

| FLT3 | Kinase Assay | 375 ± 15.3 nM (Kd) | [1] | |

| 109 | EGFR T790M | Kinase Assay | 5.3 nM (IC50) | [1] |

| EGFR | Kinase Assay | 8.3 nM (IC50) | [1] | |

| Z13 | PD-1/PD-L1 | HTRF Binding | 189.6 nM (IC50) | [11] |

| hPD-L1 | SPR | 231 nM (KD) | [11] | |

| mPD-L1 | SPR | 311 nM (KD) | [11] |

Signaling Pathway: Inhibition of PD-1/PD-L1 Interaction

Caption: Inhibition of the PD-1/PD-L1 immune checkpoint by indazole derivatives.

Experimental Protocols

MTT Proliferation Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Seed cancer cells (e.g., A549, K562, PC-3, Hep-G2) in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.[3]

-

Treat the cells with various concentrations of the indazole derivative and a vehicle control for the desired time period (e.g., 48 hours). 5-Fluorouracil can be used as a positive control.[3]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[3]

Apoptosis Analysis by Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to detect and quantify apoptosis.

Methodology:

-

Seed cancer cells (e.g., K562) in a 6-well plate and treat with different concentrations of the indazole derivative for 48 hours.[3]

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Methodology:

-

Treat cancer cells with the indazole derivative at various concentrations for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3) overnight at 4°C. GAPDH is often used as a loading control.[5]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Conclusion

Indazole derivatives represent a versatile and promising class of anticancer agents with a multitude of mechanisms of action. They can effectively induce apoptosis through the modulation of Bcl-2 family proteins and ROS generation, arrest the cell cycle at critical checkpoints, and inhibit key protein kinases and immune checkpoint interactions. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this important chemical scaffold in the fight against cancer. Further research is warranted to elucidate the precise mechanisms of specific derivatives and to identify novel and more potent anticancer agents based on the indazole core structure.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. YC-1 [3-(5'-Hydroxymethyl-2'-furyl)-1-benzyl Indazole] exhibits a novel antiproliferative effect and arrests the cell cycle in G0-G1 in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation [mdpi.com]

- 11. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Substituted 1H-Indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural features, including the fused aromatic rings and the presence of nitrogen atoms, allow for diverse substitutions, leading to a wide array of pharmacological activities.[2][3] This technical guide provides an in-depth overview of the significant biological activities of substituted 1H-indazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neurological applications. The content herein is intended to serve as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Anticancer Activity

Substituted 1H-indazoles have demonstrated potent and varied anticancer activities, targeting multiple hallmarks of cancer. Several clinically approved drugs, such as Pazopanib and Niraparib, feature the 1H-indazole core, highlighting its therapeutic relevance.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected substituted 1H-indazole derivatives against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 9f | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Human Colorectal Cancer) | 14.3 ± 4.4 | [4] |

| 6o | (Structure not specified) | K562 (Human Chronic Myeloid Leukemia) | 5.15 | [5][6][7] |

| 7j | (Structure not specified) | MCF-7 (Human Breast Cancer) | 9 (HDAC6 IC50 = 34 nM) | [4] |

| 5'k | 5-nitro-N-(phenyl)-3-(phenylamino)-1H-indazole-1-carboxamide derivative | A549 (Human Lung Carcinoma) | Comparable to Pazopanib | [2] |

| 5'n | 5-nitro-N-(phenyl)-3-(phenylamino)-1H-indazole-1-carboxamide derivative | MCF-7 (Human Breast Cancer) | Comparable to Doxorubicin | [2] |

| 5i | 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione | (BRD4 inhibition) | 0.060 | [8] |

| 2f | (Structure not specified) | 4T1 (Breast Cancer) | 0.23 - 1.15 | [9] |

Signaling Pathways in Anticancer Activity

Substituted 1H-indazoles exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and apoptosis.

One key mechanism involves the induction of apoptosis. For instance, certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis by inhibiting members of the Bcl-2 family and modulating the p53/MDM2 pathway.[5][7] Inhibition of MDM2 leads to the stabilization and activation of the p53 tumor suppressor protein, which in turn can trigger cell cycle arrest or apoptosis.

References

- 1. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]

- 2. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]

- 3. The Role of Glycogen Synthase Kinase 3 Beta in Neuroinflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay overview | Abcam [abcam.com]

The Ascendancy of Indazoles: A Technical Guide to Discovery, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the discovery and synthesis of novel indazole-based compounds, detailing experimental protocols and presenting key quantitative data to aid researchers in this dynamic field.

The Indazole Core: A Versatile Pharmacophore

Indazole-containing derivatives are prevalent in a multitude of clinically approved drugs and investigational compounds, demonstrating a broad spectrum of biological activities.[1] These activities include anti-inflammatory, antibacterial, anti-HIV, and most notably, anticancer properties, often achieved through the inhibition of protein kinases.[1] The indazole moiety can act as a bioisostere for other aromatic systems like indole or benzimidazole, offering advantages in terms of metabolic stability and target engagement. Marketed drugs such as Pazopanib , a multi-tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, and Niraparib , a poly(ADP-ribose) polymerase (PARP) inhibitor for ovarian cancer, underscore the therapeutic significance of this scaffold.

Synthesis of Novel Indazole-Based Compounds

The synthesis of the indazole core and its derivatives can be achieved through various strategic approaches. This section details a representative synthetic protocol for a novel indazole derivative, highlighting the key chemical transformations involved.

General Synthetic Strategy

A common and effective method for the synthesis of substituted indazoles involves the cyclization of appropriately functionalized precursors. The following protocol outlines the synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivatives, which have shown potent inhibitory activity against Fibroblast Growth Factor Receptor (FGFR).[2]

Experimental Protocol: Synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide [2]

-

Step 1: Synthesis of the Indazole Carboxylic Acid Intermediate:

-

To a solution of the appropriate starting materials, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, is employed to introduce the 2,6-dichloro-3,5-dimethoxyphenyl moiety at the 6-position of the indazole ring.

-

The resulting intermediate is then subjected to hydrolysis of an ester group at the 4-position to yield the carboxylic acid.

-

-

Step 2: Amide Coupling:

-

The indazole-4-carboxylic acid (1 equivalent) is dissolved in a suitable solvent such as dimethylformamide (DMF).

-

A coupling agent, for instance, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents), and a base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents), are added to the solution.

-

The appropriate aniline derivative (e.g., aniline, 1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.

-

The crude product is purified by column chromatography on silica gel to afford the desired 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide.

-

Biological Evaluation of Novel Indazole Compounds

The therapeutic potential of newly synthesized indazole derivatives is assessed through a series of in vitro and in vivo assays. A critical initial step is to determine their inhibitory activity against specific biological targets, often protein kinases implicated in disease pathways.

Kinase Inhibition Assays

Biochemical assays are employed to quantify the potency of a compound against a purified kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's efficacy in inhibiting a specific biological or biochemical function.

Experimental Protocol: LanthaScreen™ Kinase Assay [3][4][5][6][7]

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity and inhibition.

-

Materials:

-

Purified recombinant kinase (e.g., EGFR, FGFR).

-

Fluorescein-labeled substrate peptide.

-

Europium-labeled anti-phospho-substrate antibody.

-

ATP.

-

Test compounds (novel indazole derivatives).

-

Kinase reaction buffer.

-

TR-FRET dilution buffer.

-

384-well assay plates.

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the indazole compounds in kinase reaction buffer.

-

Kinase Reaction:

-

In a 384-well plate, add the test compound solution.

-

Add a mixture of the kinase and the fluorescein-labeled substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding a solution of the europium-labeled antibody in TR-FRET dilution buffer containing EDTA.

-

Incubate at room temperature for 30-60 minutes to allow for antibody binding to the phosphorylated substrate.

-

-

Data Acquisition: Measure the TR-FRET signal on a plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

Data Analysis: The TR-FRET ratio (520 nm emission / 495 nm emission) is calculated. The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Quantitative Data Presentation

The following tables summarize the inhibitory activities of several novel and established indazole-based compounds against various protein kinases.

Table 1: Inhibitory Activity (IC50) of Indazole-Based Kinase Inhibitors

| Compound/Drug Name | Target Kinase | IC50 (nM) | Reference |

| Pazopanib | VEGFR2 | 30 | [8] |

| Axitinib | VEGFR2 | 0.2 | [8] |

| Compound 13a | FGFR1 | 30.2 | [2] |

| Compound 10a | FGFR1 | 69.1 | [9] |

| Compound C05 | PLK4 | < 0.1 | [10] |

| Niraparib | PARP-1 | 3.8 | |

| Niraparib | PARP-2 | 2.1 |

Table 2: Cellular Activity (GI50) of Indazole-Based Compounds

| Compound | Cell Line | GI50 (µM) | Reference |

| Compound XI | IGROV1 (Ovarian) | 0.46 | [11] |

| Compound XI | SR (Leukemia) | 0.28 | [11] |

| Compound XI | ACHN (Renal) | 0.38 | [11] |

| Compound XI | LOX IMV1 (Melanoma) | 0.17 | [11] |

| Compound 6f | 4 Cancer Cell Lines (Average) | 0.77 | [11] |

| Compound C05 | IMR-32 (Neuroblastoma) | 0.948 | [12] |

| Compound C05 | MCF-7 (Breast Cancer) | 0.979 | [12] |

| Compound C05 | H460 (Non-small cell lung cancer) | 1.679 | [12] |

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of indazole-based inhibitors requires knowledge of the signaling pathways they target. Furthermore, visualizing the experimental workflow provides a clear overview of the drug discovery process.

Key Signaling Pathways

Many indazole-based compounds target receptor tyrosine kinases (RTKs) such as EGFR and FGFR, which play crucial roles in cell proliferation, survival, and angiogenesis. The diagrams below, generated using the DOT language, illustrate these complex signaling cascades.

Figure 1: Simplified EGFR Signaling Pathway and Point of Inhibition.

Figure 2: Overview of the FGFR Signaling Cascade.

Experimental Workflow

The discovery and development of a novel indazole-based kinase inhibitor follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Figure 3: A Typical Drug Discovery Workflow for Indazole-Based Inhibitors.

Conclusion

The indazole scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutics. Its versatility in chemical modification allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide has provided a comprehensive overview of the key aspects of indazole-based drug discovery, from synthetic strategies and detailed experimental protocols to the visualization of complex biological systems. As our understanding of the molecular drivers of disease deepens, the rational design of new indazole derivatives holds immense promise for the development of next-generation targeted therapies.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - IN [thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. b.aun.edu.eg [b.aun.edu.eg]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Pharmacological Profile of 4-Chloro-3-phenyl-1H-indazole: A Review of the Core Scaffold

Introduction

The 1H-indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. As a bicyclic aromatic structure composed of a fused benzene and pyrazole ring, it serves as a foundational core for a multitude of synthetic compounds with diverse therapeutic applications.[1][2] Derivatives of the indazole nucleus are largely synthetic, with few natural occurrences, and have demonstrated a wide array of pharmacological properties, including antitumor, anti-inflammatory, antimicrobial, and anti-HIV activities.[1][2][3] This technical guide focuses on the pharmacological context of the 4-Chloro-3-phenyl-1H-indazole structure, leveraging data from related indazole derivatives to project its potential biological profile.

While specific pharmacological data for this compound is not extensively available in the public domain, the individual contributions of the chloro and phenyl substitutions on the indazole core can be inferred from studies on analogous compounds.

General Pharmacological Activities of the Indazole Core

The indazole nucleus is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets, leading to a variety of pharmacological responses.[2] The therapeutic potential of indazole derivatives is broad, with documented activities including:

-

Anticancer: Many indazole derivatives exhibit potent antitumor effects by targeting various kinases.[1]

-

Antimicrobial: The scaffold has been incorporated into agents with antibacterial, antifungal, and antiprotozoal properties.[2][4][5]

-

Anti-inflammatory: Certain indazole-based compounds have shown significant anti-inflammatory effects.[2]

-

Neurological: Derivatives have been explored as ligands for serotonin receptors, indicating potential applications in neuroscience.[6]

The biological activity is highly dependent on the nature and position of the substituents on the indazole ring system.

Projected Profile Based on Structurally Related Analogs

To construct a potential pharmacological profile for this compound, we can analyze derivatives with similar substitution patterns.

Chloro-Substituted Indazole Derivatives

The presence of a chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its potency or altering its selectivity.

-

Anticancer Activity: A complex derivative containing a 4-chloroindazole moiety, N-(4-(1-(4-chloroindazole))phenyl)-N'-(4-chloro-3-trifluoromethylphenyl)urea, has been identified as a multi-kinase inhibitor, targeting c-Kit, PDGFRβ, and FLT3 with high affinity.[1] This compound also demonstrated potent growth inhibition across a panel of human cancer cell lines.[1]

-

Antileishmanial Activity: Studies on 3-chloro-6-nitro-1H-indazole derivatives have revealed promising activity against Leishmania major.[4] Molecular modeling suggests these compounds bind to the trypanothione reductase enzyme, a key target in the parasite.[2][4]

Phenyl-Substituted Indazole Derivatives

The phenyl group at the 3-position is a common feature in many biologically active indazoles, often contributing to target binding through hydrophobic and aromatic interactions.

-

Anticancer Activity (PD-1/PD-L1 Inhibition): A recent study highlighted 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors of the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy.[7] The lead compound from this series, Z13, showed potent inhibitory activity in binding assays (IC50 of 189.6 nM) and significant in vivo antitumor efficacy.[7]

-

Antiprotozoal Activity: 2,3-Diphenyl-2H-indazole derivatives have been evaluated for their activity against various protozoa, with some compounds showing greater potency than the reference drug metronidazole.[5]

-

Antifungal Activity: The 3-phenyl-1H-indazole moiety has been identified as a promising scaffold for developing new anticandidal agents.[3]

Synthesis and Methodologies

The synthesis of substituted indazoles can be achieved through various chemical routes. A general workflow for the synthesis and subsequent biological evaluation of such compounds is outlined below.

General Synthetic Workflow

The construction of the indazole core and the introduction of substituents typically involve multi-step synthesis protocols. Common strategies include cyclization reactions starting from appropriately substituted anilines or benzaldehydes. The final compounds are purified and their structures confirmed using analytical techniques like NMR and mass spectrometry before biological testing.

Caption: General workflow for the synthesis and biological evaluation of novel indazole derivatives.

Experimental Protocols

While protocols for the specific target compound are unavailable, representative methodologies for evaluating related indazole derivatives are described.

Kinase Inhibition Assay (Example)

This protocol is a generalized representation for assessing the inhibitory activity of a compound against a specific kinase.

-

Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

The test compound is serially diluted in DMSO and added to the wells of a microplate.

-

The kinase and substrate are added to the wells.

-

The reaction is initiated by adding ATP.

-

The plate is incubated at a controlled temperature for a specific duration.

-

The detection reagent is added to stop the reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity.

-

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.

Caption: Experimental workflow for a typical in vitro kinase inhibition assay.

Conclusion

The 1H-indazole core is a well-established pharmacophore with a wide range of biological activities. Based on the analysis of structurally related compounds, it is plausible that this compound could exhibit biological activities in areas such as oncology and infectious diseases. The chloro and phenyl substitutions are common in potent, biologically active molecules. However, without direct experimental data, its specific pharmacological profile, including potency, selectivity, and mechanism of action, remains speculative. Further research and empirical testing are necessary to fully elucidate the therapeutic potential of this specific compound.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Indazole scaffold as a privileged structure in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, earning the designation of a "privileged structure." This status is attributed to its versatile chemical nature and its presence in a multitude of biologically active compounds, including several FDA-approved drugs. This technical guide provides a comprehensive overview of the indazole core, detailing its synthesis, physicochemical properties, and its critical role in the development of targeted therapeutics. The guide further presents quantitative pharmacological data, detailed experimental protocols for synthesis and biological evaluation, and visual representations of key signaling pathways modulated by indazole-containing compounds.

Physicochemical Properties and Drug-Likeness of Indazole Derivatives

Indazole and its derivatives generally exhibit favorable physicochemical properties for drug development. The fused ring system provides a rigid framework amenable to the introduction of various substituents, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize target binding and pharmacokinetic profiles. Many indazole-based compounds adhere to Lipinski's Rule of Five, a set of guidelines used to predict the oral bioavailability of a drug candidate. These rules stipulate a molecular weight of less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a calculated octanol-water partition coefficient (logP) not exceeding 5.[1] The ability to readily modify the indazole core enables chemists to maintain these drug-like properties while exploring diverse chemical space.[2][3][4]

The Indazole Scaffold in Approved Drugs and Clinical Candidates

The therapeutic significance of the indazole scaffold is underscored by its presence in a range of marketed drugs and clinical candidates.[5][6][7] A prominent example is Pazopanib , a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[8][9] Pazopanib effectively inhibits several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the stem cell factor receptor (c-Kit), thereby disrupting tumor angiogenesis and growth.[8][10][9][11] Another notable example is Axitinib , a potent and selective inhibitor of VEGFRs 1, 2, and 3, also used in the treatment of advanced renal cell carcinoma.[5]

The following tables summarize the in vitro inhibitory activities of key indazole-based kinase inhibitors against various clinically relevant kinases.

Table 1: In Vitro Inhibitory Activity (IC50/Ki in nM) of Indazole-Based Kinase Inhibitors

| Target Kinase | Pazopanib (IC50/Ki in nM) | Axitinib (IC50 in nM) | Reference(s) |

| VEGFR-1 | 10 | 0.1 - 1.2 | [5][12][13] |

| VEGFR-2 | 30 | 0.2 | [5][12][13] |

| VEGFR-3 | 47 | 0.1 - 0.3 | [5][12][13] |

| PDGFR-α | 71 | 1.6 | [5][12] |

| PDGFR-β | 84 | - | [5][12] |

| c-Kit | 74 | 1.7 | [5][12][13] |

| FGFR1 | 140 | - | [13] |

Table 2: In Vitro Inhibitory Activity (IC50 in nM) of Additional Indazole Derivatives against VEGFR-2

| Compound/Drug | Target | IC50 (nM) | Source |

| 6-Bromo-1H-indazole Derivatives | |||

| Derivative W4 | VEGFR-2 | < 5 | [14] |

| Derivative W12 | VEGFR-2 | < 5 | [14] |

| Derivative W17 | VEGFR-2 | < 5 | [14] |

| Derivative W19 | VEGFR-2 | < 5 | [14] |

| Derivative W20 | VEGFR-2 | < 5 | [14] |

| Derivative W2 | VEGFR-2 | < 10 | [14] |

| Derivative W23 | VEGFR-2 | < 10 | [14] |

| Reference Drugs | |||

| Axitinib | VEGFR-2 | 0.2 | [14] |

| Pazopanib | VEGFR-2 | 30 | [14] |

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.

Key Signaling Pathways Targeted by Indazole Derivatives

Indazole-based kinase inhibitors primarily exert their therapeutic effects by modulating critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate the simplified signaling cascades of VEGFR, PDGFR, c-Kit, and FGFR, and highlight the points of intervention by indazole derivatives.

Caption: Simplified VEGFR Signaling Pathway and Inhibition by Pazopanib.

Caption: Simplified PDGFR Signaling Pathway and Inhibition by Pazopanib.

Caption: Simplified c-Kit Signaling Pathway and Inhibition by Pazopanib.

Caption: Simplified FGFR Signaling Pathway and Inhibition by Pazopanib.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the indazole core and for key biological assays used to evaluate indazole-based compounds.

Synthesis of the Indazole Scaffold

Several synthetic routes have been developed to construct the indazole ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Below are protocols for three classical and widely used methods.

1. Jacobson Indazole Synthesis (from o-Toluidine)

This method involves the diazotization of an N-acylated o-toluidine derivative followed by intramolecular cyclization.[15][16][17]

-

Materials: o-Toluidine, Acetic Anhydride, Glacial Acetic Acid, Sodium Nitrite, Sulfuric Acid, Benzene, Methanol, Sodium Methoxide, Hydrochloric Acid, Ammonia.

-

Procedure:

-

Slowly add o-toluidine (1.0 eq) to a mixture of glacial acetic acid and acetic anhydride.

-

Cool the reaction mixture in an ice bath to between +1°C and +4°C.

-

Nitrosate the mixture by introducing a stream of nitrous gases (generated from the reaction of sodium nitrite with sulfuric acid) while maintaining the temperature. The completion of nitrosation is indicated by a persistent black-green color.

-

Pour the reaction mixture onto ice and water.

-

Extract the separated oil with benzene.

-

Wash the benzene extract with ice water and then treat with methanol.

-

Add a solution of sodium methoxide in methanol dropwise to the benzene solution while cooling.

-

After gas evolution ceases, briefly boil the solution on a steam bath.

-

Cool the solution and extract with 2N and 5N hydrochloric acid.

-

Treat the combined acidic extracts with excess ammonia to precipitate the indazole.

-

Collect the crude product by filtration, wash with water, and dry.

-

Purify the crude product by vacuum distillation to yield colorless indazole.

-

2. Cadogan-Sundberg Indole Synthesis (adapted for Indazoles)

This reaction involves the reductive cyclization of o-nitroarenes containing a side chain with a double or triple bond, using a trivalent phosphorus reagent like triethyl phosphite.[16][18][19][20]

-

Materials: o-Nitroarene precursor, Triethyl phosphite.

-

Procedure:

-

Dissolve the o-nitroarene precursor in an excess of triethyl phosphite.

-

Heat the reaction mixture to reflux (typically >150 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess triethyl phosphite under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired indazole derivative.

-

3. Davis-Beirut Reaction (for 2H-Indazoles)

This method provides a route to 2H-indazoles from o-nitrobenzaldehydes and primary amines.[4][6][14][21][22]

-

Materials: o-Nitrobenzaldehyde, Primary amine, Potassium hydroxide (KOH), Dimethyl sulfoxide (DMSO), Water.

-

Procedure:

-

To a solution of the primary amine (2.0 eq) in a mixture of DMSO and water, add powdered KOH (10 eq).

-

To this stirred suspension, add a solution of the o-nitrobenzaldehyde (1.0 eq) in DMSO dropwise at room temperature.

-

Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Synthesis of Pazopanib and Axitinib

Detailed synthetic procedures for the approved drugs Pazopanib and Axitinib are outlined below, illustrating the practical application of indazole chemistry.

Synthesis of Pazopanib

The synthesis of Pazopanib involves the coupling of a substituted indazole with a pyrimidine and a sulfonamide moiety.[3][8][12][21]

-

Key Intermediate Synthesis (N,2,3-trimethyl-2H-indazol-6-amine):

-

Reduction: Reduce 3-methyl-6-nitro-1H-indazole to 3-methyl-1H-indazol-6-amine.

-

Reductive Amination: React 3-methyl-1H-indazol-6-amine with paraformaldehyde and sodium borohydride to yield N,3-dimethyl-1H-indazol-6-amine.

-

N-methylation: Treat N,3-dimethyl-1H-indazol-6-amine with trimethyl orthoformate in the presence of sulfuric acid to afford N,2,3-trimethyl-2H-indazol-6-amine.

-

-

Final Coupling Step:

-

Charge a reaction flask with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1.0 eq) and 5-amino-2-methylbenzenesulfonamide (1.05 eq) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the reaction mixture to approximately 95°C and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature to induce precipitation of Pazopanib hydrochloride.

-

Collect the product by filtration, wash with a suitable solvent, and dry.

-

Synthesis of Axitinib

The synthesis of Axitinib typically involves palladium-catalyzed cross-coupling reactions to construct the C-C and C-S bonds.[5][9][11]

-

Key Steps:

-

Migita Coupling: A palladium-catalyzed cross-coupling reaction between a 6-haloindazole derivative and N-methyl-2-mercaptobenzamide to form the C-S bond.

-

Heck Reaction: A palladium-catalyzed reaction between the resulting indazole-thioether and 2-vinylpyridine to form the C-C bond, creating the styryl linkage.

-

Deprotection and Finalization: Removal of any protecting groups and purification of the final product.

-

Caption: General workflow for the synthesis of indazole derivatives.

Biological Evaluation Protocols

1. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ADP produced.[5][8][12][20]

-

Materials: Recombinant kinase, kinase-specific substrate, ATP, test compound (e.g., indazole derivative), kinase assay buffer, ADP-Glo™ Kinase Assay kit (or similar), 96- or 384-well plates.

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a multi-well plate, add the diluted compound or DMSO (vehicle control).

-

Add the kinase to each well and incubate to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at the optimal temperature for the kinase reaction.

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

2. Cell-Based Angiogenesis Assay (Co-culture Model)

This assay assesses the anti-angiogenic potential of a compound by measuring its effect on the formation of tube-like structures by endothelial cells co-cultured with fibroblasts.[10][18][19]

-

Materials: Human Umbilical Vein Endothelial Cells (HUVECs), Normal Human Dermal Fibroblasts (NHDFs), appropriate cell culture media and supplements, Matrigel (or similar basement membrane extract), test compound, 96-well plates.

-

Procedure:

-

Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

-

Seed a co-culture of HUVECs and NHDFs onto the Matrigel-coated wells.

-

Treat the cells with various concentrations of the test compound or vehicle control.

-

Incubate the plate for a sufficient period to allow for tube formation (typically 12-24 hours).

-

Visualize the tube-like structures using a microscope and capture images.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Determine the concentration of the compound that inhibits tube formation by 50% (IC50).

-

3. Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in the phosphorylation status of key proteins in a signaling pathway following treatment with an indazole derivative.[9][15][17]

-

Materials: Cells expressing the target kinase, test compound, lysis buffer, primary antibodies (total and phospho-specific for the target and downstream effectors), HRP-conjugated secondary antibodies, chemiluminescent substrate, SDS-PAGE equipment, and blotting apparatus.

-

Procedure:

-

Culture cells to the desired confluency and treat with the test compound at various concentrations and for different time points.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-VEGFR2).

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein to confirm equal loading.

-

Caption: Workflow for the biological evaluation of indazole derivatives.

Conclusion

The indazole scaffold has unequivocally established its importance as a privileged structure in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a diverse range of biological targets have led to the development of successful therapeutics, particularly in the field of oncology. The continued exploration of the vast chemical space around the indazole core, coupled with a deeper understanding of its interactions with biological systems, promises to yield a new generation of innovative and effective medicines. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed insights into the synthesis, evaluation, and mechanism of action of this remarkable heterocyclic system.

References

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rroij.com [rroij.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles | Beirut Arab University [bau.edu.lb]

- 11. researchgate.net [researchgate.net]

- 12. arches.union.edu [arches.union.edu]

- 13. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 14. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]

- 15. synarchive.com [synarchive.com]

- 16. researchgate.net [researchgate.net]

- 17. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. escholarship.org [escholarship.org]

- 19. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib [mdpi.com]

- 20. CN103387565B - The preparation method of Axitinib - Google Patents [patents.google.com]

- 21. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. arches.union.edu [arches.union.edu]

Navigating the Therapeutic Landscape of Substituted 1H-Indazoles: A Technical Guide for Drug Discovery

Absence of specific data for 4-Chloro-3-phenyl-1H-indazole necessitates a broader analysis of the therapeutic potential of the indazole scaffold, a core structure in numerous biologically active compounds. This guide synthesizes findings on closely related substituted 1H-indazoles, offering insights into potential therapeutic targets and research directions for novel derivatives like this compound.

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the foundation for a variety of compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While a comprehensive search of scientific literature reveals no specific biological data for this compound, the extensive research on its structural analogs provides a robust framework for predicting its potential therapeutic applications and guiding future investigations. This technical guide will explore the established therapeutic targets of several key classes of substituted 1H-indazoles, presenting quantitative data, experimental protocols, and visualizing key biological pathways to inform drug development professionals.

Kinase Inhibition: A Dominant Anti-Cancer Strategy

A predominant therapeutic application of indazole derivatives lies in the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways frequently dysregulated in cancer.

Multi-Kinase Inhibition

One notable example is the urea derivative N-(4-(1-(4-chloroindazol-1-yl)phenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)urea . This compound has demonstrated potent inhibitory activity against several receptor tyrosine kinases implicated in tumor growth and angiogenesis.[1]

| Target Kinase | Dissociation Constant (Kd) (nM) |

| c-Kit | 68.5 ± 9.5 |

| PDGFRβ | 140 ± 0 |

| FLT3 | 375 ± 15.3 |

Table 1: Inhibitory Activity of a 4-Chloroindazole Derivative Against Receptor Tyrosine Kinases. [1]

The compound also exhibited broad-spectrum anti-proliferative activity against a panel of 12 human cancer cell lines, with IC50 values ranging from 1.12 to 6.84 μM.[1]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Derivatives of 1H-indazole-3-amine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and survival.[1]

| Compound | Target | IC50 (nM) |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | FGFR1 | 15.0 |

| Derivative 102 | FGFR1 | 30.2 ± 1.9 |

| Derivative 101 | FGFR1 | 69.1 ± 19.8 |

| Derivative 106 | FGFR1 | 2000 ± 400 |

| FGFR2 | 800 ± 300 | |

| FGFR3 | 4500 ± 1600 |

Table 2: Inhibitory Activity of 1H-Indazole-3-Amine Derivatives Against FGFRs. [1]

The development of these inhibitors often involves strategies like scaffold hopping and molecular hybridization to optimize potency and selectivity.[1]

Anaplastic Lymphoma Kinase (ALK) Inhibition

3-Aminoindazole derivatives have also yielded potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in several cancers. Entrectinib, a notable example, demonstrates an IC50 value of 12 nM against ALK.[1]

Emerging Therapeutic Arenas for Indazole Derivatives

Beyond kinase inhibition, the versatility of the indazole scaffold has led to the exploration of other therapeutic targets.

Programmed Cell Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) Inhibition

In the realm of cancer immunotherapy, 4-phenyl-1H-indazole derivatives have been identified as small-molecule inhibitors of the PD-1/PD-L1 interaction. This interaction is a critical immune checkpoint that tumors exploit to evade immune surveillance. One such derivative, compound Z13, exhibited an IC50 of 189.6 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay and bound to PD-L1 with high affinity (KD = 231 nM for human PD-L1).[2][3]

Antileishmanial Activity

Novel 3-chloro-6-nitro-1H-indazole derivatives have shown promise as antileishmanial agents. These compounds are thought to exert their effect by targeting the Leishmania infantum trypanothione reductase (TryR) enzyme, a key component of the parasite's defense against oxidative stress.[4]

Experimental Methodologies

The identification and characterization of the therapeutic potential of indazole derivatives rely on a suite of standardized experimental protocols.

Kinase Inhibition Assays

Enzymatic Assays: The inhibitory activity of compounds against specific kinases is typically determined using in vitro enzymatic assays. These assays measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. Common formats include radiometric assays using ³²P-ATP or non-radiometric assays utilizing fluorescence or luminescence detection.

Cell-Based Assays: To assess the activity of compounds in a cellular context, anti-proliferative assays are employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cell viability. Cells are seeded in multi-well plates, treated with the test compound for a defined period (e.g., 48 hours), and then incubated with MTT. Viable cells reduce the yellow MTT to purple formazan, which is then solubilized and quantified by measuring its absorbance.

PD-1/PD-L1 Inhibition Assays

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay: This is a proximity-based assay used to screen for inhibitors of protein-protein interactions. In the context of PD-1/PD-L1, recombinant PD-1 and PD-L1 proteins are labeled with a donor and an acceptor fluorophore, respectively. When the proteins interact, the fluorophores are brought into close proximity, resulting in a FRET signal. Small molecules that disrupt this interaction will lead to a decrease in the FRET signal.[3]

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions. One protein (e.g., PD-L1) is immobilized on a sensor chip, and the binding of the other protein or a small molecule inhibitor is detected as a change in the refractive index at the sensor surface. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (KD) can be calculated.[3]

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows described, the following diagrams are provided.

Caption: Kinase inhibition by indazole derivatives.

Caption: PD-1/PD-L1 immune checkpoint inhibition.

Caption: A generalized drug discovery workflow.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological evaluation of indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) studies of 4-Chloro-3-phenyl-1H-indazole analogs

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Substituted 3-Phenyl-1H-Indazole Analogs

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1] The strategic placement of substituents on the indazole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide explores the SAR of 3-phenyl-1H-indazole analogs, with a focus on their application as kinase inhibitors in oncology.

Structure-Activity Relationships of 1H-Indazole Analogs as Kinase Inhibitors

1H-indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[1] The SAR of these analogs is highly dependent on the specific kinase target and the substitution patterns on the indazole core.

Substitutions at the 4-Position

While a systematic SAR for the 4-chloro-3-phenyl-1H-indazole series is not available, studies on other 4-substituted indazoles provide valuable insights. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, methoxy- or hydroxyl-containing groups at the C4 position were found to be the more potent substituents.[2] This suggests that hydrogen bond donating or accepting groups at this position can be beneficial for activity. The introduction of a cyano group at the 4-position has also been explored.[2]

Substitutions on the 3-Phenyl Ring

The 3-phenyl group of indazole analogs often serves as a key structural element that can be modified to enhance biological activity. In one study, varying the substitution on this phenyl ring in a series of fibroblast growth factor receptor 1 (FGFR1) inhibitors led to significant changes in potency.[3] Substitution of a 3-methoxyphenyl group with larger groups like 3-ethoxyphenyl and 3-isopropoxyphenyl resulted in increased activity.[3] The addition of a fluorine atom to the phenyl ring also led to a remarkable improvement in inhibitory activity.[3]

Substitutions at Other Positions

SAR studies on various indazole-based kinase inhibitors have highlighted the importance of substitutions at other positions of the indazole ring. For example, in a series of 3-(4-(heterocyclic)phenyl)-1H-indazole-5-carboxamide derivatives developed as Tyrosine Threonine Kinase (TTK) inhibitors, modifications to the 5-carboxamide moiety and the heterocyclic group on the 3-phenyl ring were critical for achieving nanomolar potency.[3]

Data Presentation

The following tables summarize quantitative data for representative series of substituted indazole analogs.

Table 1: SAR of 3-Aryl-1H-Indazole Analogs as FGFR1 Inhibitors [3]

| Compound | Substitution on 3-Phenyl Ring | FGFR1 IC50 (nM) |

| 14a | 3-methoxyphenyl | 15 |

| 14b | 3-ethoxyphenyl | 13.2 |

| 14c | 3-isopropoxyphenyl | 9.8 |

| 14d | 3-methoxy-4-fluorophenyl | 5.5 |

Table 2: Antiproliferative Activity of 3-(Styryl)-1H-Indazole Analogs [4]

| Compound | R1 Substituent | 4T1 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |

| 2a | 4-(4-methylpiperazin-1-yl)phenyl | >10 | >10 | 1.15 |

| 2f | 4-(pyridin-4-yl)piperazin-1-yl | 0.23 | 0.80 | 0.34 |

| 2g | piperazin-1-yl | - | - | - |

| 2h | 4-(tert-butoxycarbonyl)piperazin-1-yl | - | - | - |

Note: A detailed IC50 value for 2g and 2h was not provided, but the text indicates reduced suppression of cell growth compared to 2f.[4]

Experimental Protocols

General Synthesis of Substituted 3-Phenyl-1H-Indazoles

A common route for the synthesis of 3-aryl-1H-indazoles involves a Suzuki coupling reaction. The general procedure is as follows:

-

Starting Material: A halogenated 1H-indazole (e.g., 3-iodo-1H-indazole or 5-bromo-1H-indazol-3-amine) is used as the starting material.[4][5]

-

Suzuki Coupling: The halogenated indazole is reacted with a substituted phenylboronic acid or ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2), a base (e.g., Cs2CO3 or K2CO3), and a suitable solvent system (e.g., dioxane/water).[4][5]

-

Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen) for several hours.[5]

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired 3-aryl-1H-indazole derivative.[4]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is often determined using an in vitro kinase assay. A representative protocol is described below:

-

Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a mobility shift assay or by quantifying the amount of phosphorylated substrate using methods like ELISA or radiometric assays.

-

Reagents: The assay typically includes the recombinant kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

-

Procedure:

-

The kinase, substrate, and test compound are pre-incubated together in an assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is stopped, and the amount of product (phosphorylated substrate) is quantified.

-

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT assay.[6]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[6]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[6]

-

MTT Addition: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[6]

Mandatory Visualization

Caption: General synthetic workflow for 3-aryl-1H-indazoles.

Caption: Workflow for in vitro screening of kinase inhibitors.

Caption: Inhibition of RTK signaling by an indazole analog.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

4-Chloro-3-phenyl-1H-indazole as a Kinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract